molecular formula C22H29ClN2O3S B12194010 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine

1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine

Cat. No.: B12194010
M. Wt: 437.0 g/mol
InChI Key: CCAKNCPWLUAVDR-UHFFFAOYSA-N
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Description

1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzenesulfonyl group The presence of chlorine, methyl, and pentyloxy groups further enhances its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a benzenesulfonyl chloride derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-1H-imidazole
  • 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-methylpiperazine

Uniqueness

1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a benzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29ClN2O3S

Molecular Weight

437.0 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-pentoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C22H29ClN2O3S/c1-3-4-8-15-28-21-16-18(2)20(23)17-22(21)29(26,27)25-13-11-24(12-14-25)19-9-6-5-7-10-19/h5-7,9-10,16-17H,3-4,8,11-15H2,1-2H3

InChI Key

CCAKNCPWLUAVDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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